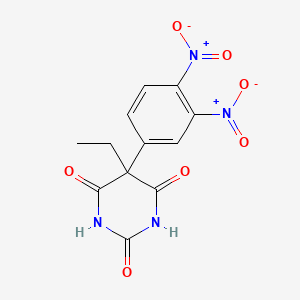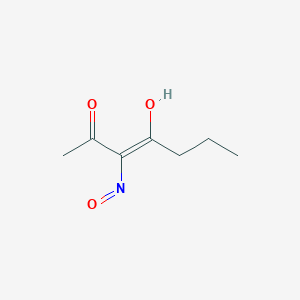
(E)-4-hydroxy-3-nitrosohept-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-hydroxy-3-nitrosohept-3-en-2-one is an organic compound characterized by the presence of a hydroxy group, a nitroso group, and a double bond in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-hydroxy-3-nitrosohept-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitrosation of a suitable precursor, such as a heptenone derivative, in the presence of nitrosating agents like sodium nitrite and an acid catalyst. The reaction is carried out under mild conditions to ensure the selective formation of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-hydroxy-3-nitrosohept-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
(E)-4-hydroxy-3-nitrosohept-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of (E)-4-hydroxy-3-nitrosohept-3-en-2-one involves its interaction with molecular targets, such as enzymes or receptors. The nitroso group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The hydroxy group may also contribute to the compound’s activity by forming hydrogen bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-hydroxy-3-nitrosohex-3-en-2-one: Similar structure but with a shorter carbon chain.
(E)-4-hydroxy-3-nitrosopent-3-en-2-one: Another similar compound with an even shorter carbon chain.
Uniqueness
(E)-4-hydroxy-3-nitrosohept-3-en-2-one is unique due to its specific carbon chain length and the presence of both hydroxy and nitroso groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
(E)-4-hydroxy-3-nitrosohept-3-en-2-one |
InChI |
InChI=1S/C7H11NO3/c1-3-4-6(10)7(8-11)5(2)9/h10H,3-4H2,1-2H3/b7-6+ |
InChI-Schlüssel |
SEADYZBHFKQFHP-VOTSOKGWSA-N |
Isomerische SMILES |
CCC/C(=C(/C(=O)C)\N=O)/O |
Kanonische SMILES |
CCCC(=C(C(=O)C)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)
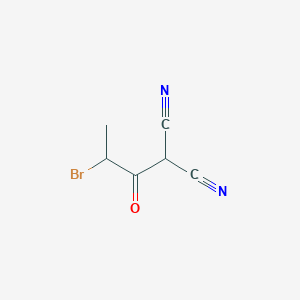




![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
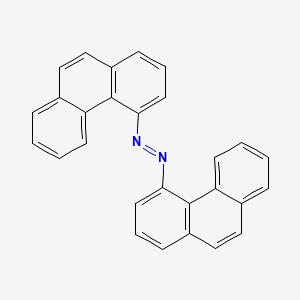
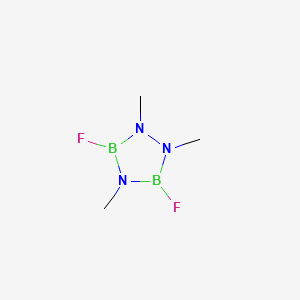
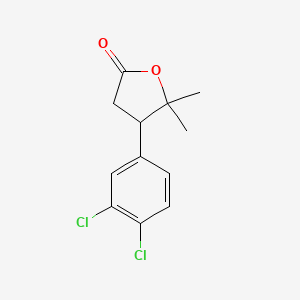
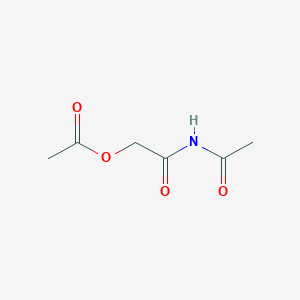
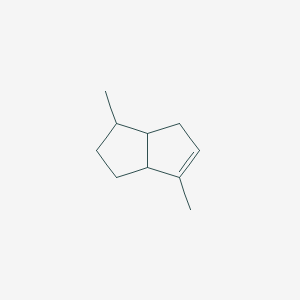
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
